![molecular formula C21H21NO2 B12443703 (3aS,4R,9bR)-6-methyl-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid](/img/structure/B12443703.png)
(3aS,4R,9bR)-6-methyl-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aS,4R,9bR)-6-methyl-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid is a complex organic compound with a unique structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4R,9bR)-6-methyl-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of a copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of O-acyl oximes with α-amino ketones . This method allows for the formation of the cyclopenta[c]quinoline core through the creation of new C(sp2)-C(sp2) and C(sp2)-N bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(3aS,4R,9bR)-6-methyl-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives with varying degrees of saturation.
Applications De Recherche Scientifique
(3aS,4R,9bR)-6-methyl-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features but different functional groups.
Pregabalin Lactam Dimer:
Uniqueness
What sets (3aS,4R,9bR)-6-methyl-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid apart is its unique cyclopenta[c]quinoline core, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C21H21NO2 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
(3aS,4R,9bR)-6-methyl-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid |
InChI |
InChI=1S/C21H21NO2/c1-12-6-8-14(9-7-12)20-17-5-3-4-16(17)18-11-10-15(21(23)24)13(2)19(18)22-20/h3-4,6-11,16-17,20,22H,5H2,1-2H3,(H,23,24)/t16-,17+,20+/m1/s1 |
Clé InChI |
PTVNBGNXUYSSTK-UWVAXJGDSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@H]2[C@H]3CC=C[C@H]3C4=C(N2)C(=C(C=C4)C(=O)O)C |
SMILES canonique |
CC1=CC=C(C=C1)C2C3CC=CC3C4=C(N2)C(=C(C=C4)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-3-{[2-(dihydroxyboranyl)ethyl]sulfanyl}propanoic acid hydrochloride](/img/structure/B12443626.png)

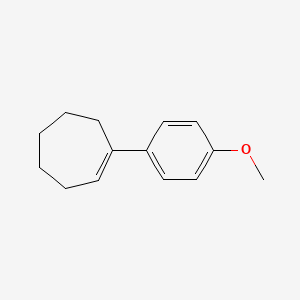

![Ethyl 2-[(methylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12443670.png)
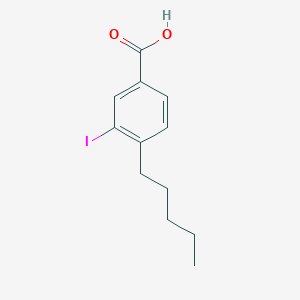


![N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12443709.png)
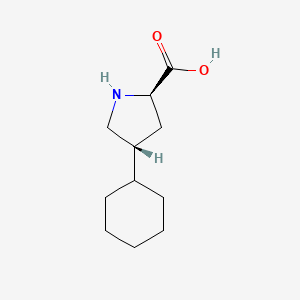
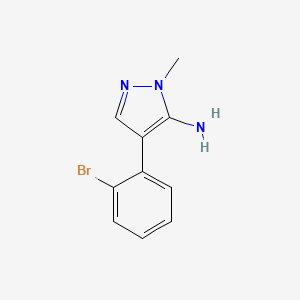
![ethyl 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetate](/img/structure/B12443719.png)
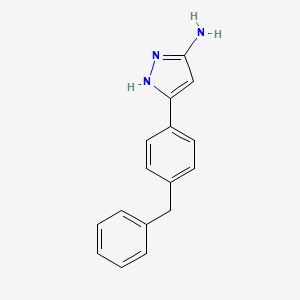
![2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide](/img/structure/B12443728.png)
